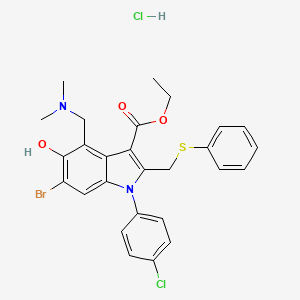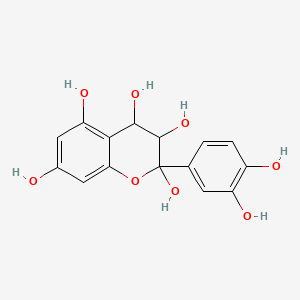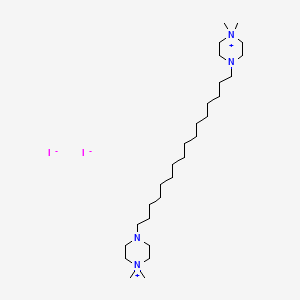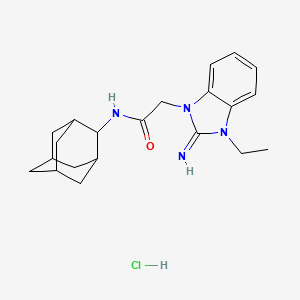
1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Known for its antimicrobial properties.
2-Phenylbenzimidazole: Used in sunscreen formulations for its UV-absorbing properties.
Uniqueness
1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.
Properties
CAS No. |
117052-16-1 |
|---|---|
Molecular Formula |
C21H29ClN4O |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-(3-ethyl-2-iminobenzimidazol-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H28N4O.ClH/c1-2-24-17-5-3-4-6-18(17)25(21(24)22)12-19(26)23-20-15-8-13-7-14(10-15)11-16(20)9-13;/h3-6,13-16,20,22H,2,7-12H2,1H3,(H,23,26);1H |
InChI Key |
IFTYRMYJHDUIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)NC3C4CC5CC(C4)CC3C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


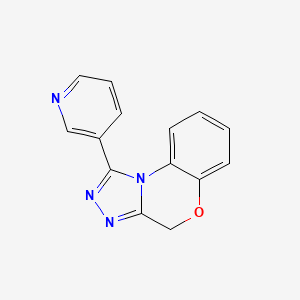
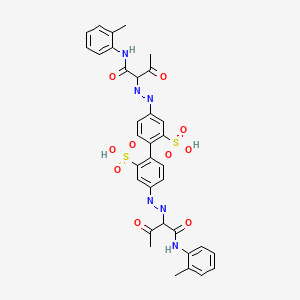
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

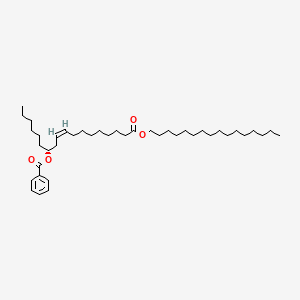
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
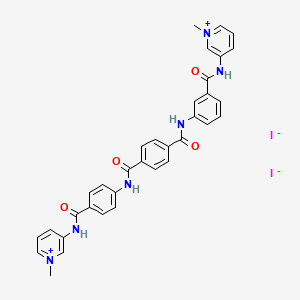

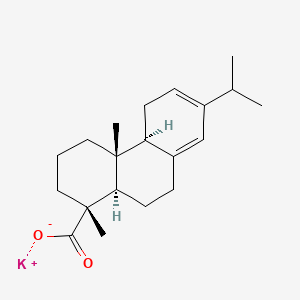
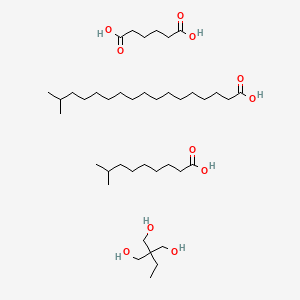
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
